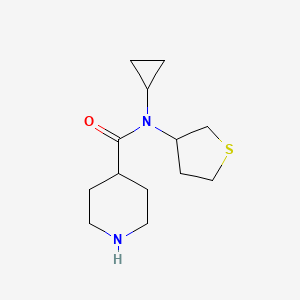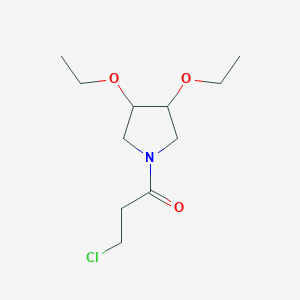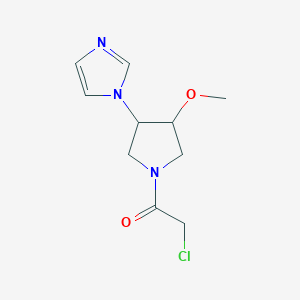
1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
Descripción general
Descripción
1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride (DMPH) is an organic compound that is widely used in a variety of scientific research applications. It is a crystalline solid that is soluble in water, alcohols, and other organic solvents. DMPH is a versatile compound that has been used in a variety of research fields including biochemistry, physiology, and pharmacology. The compound has a wide range of applications and is especially useful in laboratory experiments due to its high solubility and low toxicity.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications in the design of new therapeutic agents. Its structure suggests it could be used as a building block for synthesizing compounds with central nervous system activity, possibly as ligands for serotonin receptors . These receptors are involved in many physiological processes, making them a target for treating disorders like depression, anxiety, and schizophrenia.
Biotechnology
In biotechnology, the compound’s piperazine ring could be functionalized to create affinity tags for protein purification . Piperazine derivatives are known to bind selectively to certain proteins, which can be exploited in bioseparation processes, crucial for producing biopharmaceuticals.
Chemistry
Chemists might explore the reactivity of this compound’s ketone group in various organic synthesis reactions . For example, it could undergo condensation reactions to form larger, more complex molecules, which could be of interest in developing new materials or chemical probes.
Materials Science
The compound could be investigated for its properties as a precursor for advanced polymer synthesis. Its robust structure, provided by the piperazine ring, might contribute to the thermal stability and mechanical strength of the resulting polymers.
Environmental Science
Research in environmental science could utilize this compound in the study of novel remediation techniques . Its potential to form complexes with metals or other pollutants could be valuable in developing new methods for water treatment or soil decontamination.
Pharmacology
Pharmacologically, the compound could be examined for its drug-like properties, such as solubility, permeability, and metabolic stability . These studies are fundamental in the drug development process to ensure that potential medications can be safely and effectively delivered to their targets in the body.
Analytical Chemistry
In analytical chemistry, derivatives of this compound could serve as standards or reagents in chromatography or spectrometry . Their unique chemical signatures would aid in the identification and quantification of various substances in complex mixtures.
Neuropharmacology
Lastly, in neuropharmacology, the compound’s potential to cross the blood-brain barrier due to the presence of the dimethylpiperazine moiety could be explored . This characteristic is crucial for the development of drugs intended to act on the central nervous system.
Propiedades
IUPAC Name |
1-(3,5-dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-8-6-13(7-9(2)12-8)10(14)11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPPVNVCCQVGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803595-53-0 | |
| Record name | 1-Propanone, 1-(3,5-dimethyl-1-piperazinyl)-2,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803595-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478010.png)
![1-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478011.png)
![Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1478012.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1478013.png)
![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478016.png)

![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478020.png)
![1-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478021.png)
![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1478022.png)
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1478023.png)

